molecular formula C18H19N3OS B2916596 6-methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile CAS No. 445384-27-0

6-methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2916596
CAS No.: 445384-27-0
M. Wt: 325.43
InChI Key: PVINTFPXPQAQMT-UHFFFAOYSA-N
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Description

6-Methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a chemical compound offered for research and development purposes. It belongs to the tetrahydro-1,6-naphthyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules . The molecular structure incorporates a phenoxyethylsulfanyl side chain, a feature shared with other research compounds such as 2-(2-phenoxyethylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile . This molecular framework is frequently investigated for its potential to interact with various enzymatic targets. The specific research applications and biological activity profile for this compound are a subject of ongoing scientific investigation. It is supplied as a high-purity material to ensure consistency and reliability in experimental settings. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

6-methyl-2-(2-phenoxyethylsulfanyl)-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-21-8-7-17-15(13-21)11-14(12-19)18(20-17)23-10-9-22-16-5-3-2-4-6-16/h2-6,11H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVINTFPXPQAQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC(=C(C=C2C1)C#N)SCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

6-methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Melting Point/Yield Source (Evidence ID)
Target Compound 6-Me, 2-(2-phenoxyethylsulfanyl), 3-CN C₁₉H₂₁N₃OS Sulfanyl ether, nitrile Not reported
(8E)-6-Ethyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-... (3c) 6-Et, 2-S, 4-(3,4,5-OMePh) C₃₀H₃₃N₃O₆S Thioxo, trimethoxyphenyl 255°C (70% yield)
2-Amino-4-phenyl-6-(prop-2-ynyl)-...-3-carbonitrile (2) 2-NH₂, 6-propynyl, 4-Ph C₁₈H₁₅N₅ Amino, alkyne 45% yield
6-Methyl-4-(thien-2-yl)-2-thioxo-...-3-carbonitrile (127) 4-Thienyl, 2-S C₁₄H₁₃N₃OS₂ Thiophene, thioxo 64% yield
2-Chloro-4-(3-fluorophenyl)-6-methyl-...-3-carbonitrile 2-Cl, 4-(3-FPh), 6-Me C₁₈H₁₅ClFN₃ Chloro, fluorophenyl Not reported

Spectral and Analytical Data

  • IR Spectroscopy : The nitrile group in all compounds shows characteristic stretches near 2217–2220 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 563 for 3c ) confirm molecular formulas, with fragmentation patterns reflecting substituent stability .

Biological Activity

6-Methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound with notable structural features that contribute to its biological activity. This compound is characterized by its naphthyridine core and a sulfanyl group linked to a phenoxyethyl moiety. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C18H19N3OS
  • Molecular Weight : 325.43 g/mol
  • CAS Number : 445384-27-0

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to various bioactive effects including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.
  • Receptor Modulation : It may act on various receptors affecting cellular signaling.

Anticancer Properties

Naphthyridine derivatives have been studied for their anticancer potential. For instance:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : They may activate apoptotic pathways leading to cancer cell death.

Anti-inflammatory Effects

Compounds related to naphthyridines have demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. This suggests that this compound could also exhibit similar effects.

Case Studies and Research Findings

  • Study on Naphthyridine Derivatives : A mini-review highlighted the synthesis and biological activity of various naphthyridine derivatives. It was noted that these compounds possess significant anticancer and antimicrobial activities due to their ability to interact with cellular mechanisms .
  • Anticancer Mechanisms : Research on related naphthyridines indicated that they can induce apoptosis in cancer cell lines by modulating key proteins involved in cell survival and death .
  • Anti-inflammatory Activity : A study demonstrated that certain naphthyridine derivatives could inhibit nitric oxide production in macrophage cell lines, suggesting potential use as anti-inflammatory agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
6-Methyl-naphthyridineStructureAntimicrobial, Anticancer
1-NaphthylamineStructureAnticancer
CanthinoneStructureAnti-inflammatory, Anticancer

Q & A

Basic: What are the common synthetic routes for 6-methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile?

Methodological Answer:
The compound can be synthesized via cyclocondensation or functionalization of preformed naphthyridine cores. For example:

  • Cyclocondensation : Use of phosphorylating agents (e.g., P₂O₅ in H₃PO₄ at 135°C) to form the naphthyridine ring from precursors like 3-cyano-2-aminopyridines, as demonstrated in analogous syntheses .
  • Functionalization : Introduce the (2-phenoxyethyl)sulfanyl group via nucleophilic substitution or thiol-ene chemistry. A Vilsmeier reagent (POCl₃/DMF) can activate carbonyl intermediates for subsequent methylamine coupling, as seen in related naphthyridines .
  • Green Chemistry Approaches : Solvent-free conditions with sodium ethoxide as a base may optimize thiol incorporation, as shown in tetrahydro-pyrano-pyridine syntheses .

Basic: How can the structure of this compound be confirmed using spectroscopic methods?

Methodological Answer:
Combine NMR , IR , and mass spectrometry for structural elucidation:

  • ¹H/¹³C NMR : Identify protons on the tetrahydro-naphthyridine ring (δ 1.5–3.0 ppm for CH₂ groups) and aromatic signals from the phenoxy group (δ 6.5–7.5 ppm). The nitrile (C≡N) shows a sharp IR peak near 2200 cm⁻¹ .
  • High-Resolution MS : Confirm the molecular ion ([M+H]⁺) and fragmentation patterns to validate substituents (e.g., sulfanyl loss at ~m/z 121).
  • X-ray Crystallography : Resolve bond angles (e.g., C–S–C ~109.6°) and distances (e.g., C≡N ~1.15 Å) for geometric validation, as applied to similar heterocycles .

Advanced: What strategies are effective for optimizing the yield of this compound under varying reaction conditions?

Methodological Answer:
Yield optimization requires balancing temperature, catalysts, and solvent systems:

  • Temperature : Higher temperatures (135–160°C) improve cyclization but may degrade sensitive groups like nitriles. Lower temperatures (80–100°C) are preferable for functionalization steps .
  • Catalysts : BF₃·Et₂O enhances electrophilic substitution in sulfanyl group incorporation, as shown in allylsilane-mediated naphthyridine syntheses .
  • Solvent vs. Solvent-Free : Polar aprotic solvents (DMF, DMSO) improve solubility, but solvent-free conditions reduce side reactions and enhance atom economy, as demonstrated in green protocols .

Advanced: How does the substitution pattern on the naphthyridine core influence biological activity?

Methodological Answer:
Substituent effects can be systematically studied via structure-activity relationship (SAR) analysis:

  • Sulfanyl Group : Enhances lipophilicity and membrane permeability. Analog studies show that phenoxyethyl chains improve bioavailability compared to alkylthio groups .
  • Cyan Group : Stabilizes π-π stacking with biological targets (e.g., enzyme active sites). Nitrile-containing analogs exhibit higher inhibitory activity in kinase assays .
  • Methyl Group at Position 6 : Reduces ring strain and metabolic oxidation, as seen in pharmacokinetic studies of similar tetrahydro-naphthyridines .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices, and how can they be addressed?

Methodological Answer:
Key challenges include matrix interference and low analyte concentration:

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological matrices. Adjust pH to 6–7 to stabilize the sulfanyl group .
  • Chromatography : Reverse-phase HPLC with a phenyl-hexyl column improves separation of polar metabolites. A mobile phase of acetonitrile/0.1% formic acid enhances peak symmetry .
  • Detection : LC-MS/MS in MRM mode provides specificity. Monitor transitions like m/z 368 → 121 (sulfanyl loss) and 368 → 98 (naphthyridine core) for quantification .

Basic: What are the key functional groups in this compound and their reactivity?

Methodological Answer:
The core functional groups and their reactivities are:

  • Tetrahydro-Naphthyridine Ring : Undergoes electrophilic substitution at position 4 or 7. Reductive amination can modify the secondary amine .
  • (2-Phenoxyethyl)Sulfanyl Group : Susceptible to oxidation (→ sulfoxide) or nucleophilic displacement (e.g., with amines or thiols) .
  • Cyan Group : Participates in cycloadditions (e.g., Huisgen reaction) or hydrolysis to carboxylic acids under acidic conditions .

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